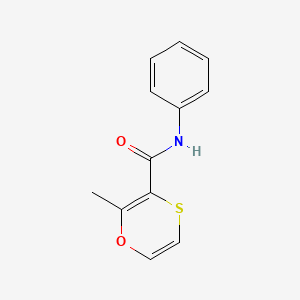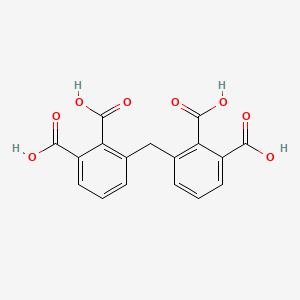
3,3'-Methylenedi(benzene-1,2-dicarboxylic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Methylenedi(benzene-1,2-dicarboxylic acid) is an organic compound characterized by two benzene rings connected by a methylene bridge, each ring bearing two carboxylic acid groups at the 1 and 2 positions. This compound is part of the benzenedicarboxylic acid family, known for its applications in various chemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Methylenedi(benzene-1,2-dicarboxylic acid) typically involves the condensation of phthalic anhydride with formaldehyde under acidic conditions. The reaction proceeds as follows:
Condensation Reaction: Phthalic anhydride reacts with formaldehyde in the presence of a strong acid catalyst, such as sulfuric acid, to form the methylene bridge between the two benzene rings.
Hydrolysis: The intermediate product is then hydrolyzed to yield 3,3’-Methylenedi(benzene-1,2-dicarboxylic acid).
Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, utilizing continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and controlled temperature and pressure conditions are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them into alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions to introduce new functional groups.
Major Products:
Oxidation: Products include benzene-1,2-dicarboxylic acid derivatives.
Reduction: Products include benzyl alcohols and aldehydes.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Chemistry:
Catalysis: Used as a ligand in coordination chemistry for the synthesis of metal-organic frameworks (MOFs).
Polymer Science: Acts as a monomer in the production of polyesters and polyamides.
Biology:
Bioconjugation: Utilized in the synthesis of bioconjugates for drug delivery systems.
Medicine:
Pharmaceuticals: Investigated for its potential in drug formulation and as a building block for active pharmaceutical ingredients (APIs).
Industry:
Plasticizers: Employed in the production of plasticizers for enhancing the flexibility of polymers.
Coatings: Used in the formulation of coatings and adhesives due to its chemical stability and reactivity.
Mechanism of Action
The compound exerts its effects primarily through its carboxylic acid groups, which can form hydrogen bonds and interact with various molecular targets. In catalysis, it acts as a chelating agent, coordinating with metal ions to form stable complexes. In biological systems, its ability to form ester and amide bonds makes it valuable for bioconjugation and drug delivery applications.
Comparison with Similar Compounds
Phthalic Acid (1,2-Benzenedicarboxylic Acid): Shares the same benzene ring structure with carboxylic acid groups but lacks the methylene bridge.
Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Has carboxylic acid groups at the 1 and 3 positions, differing in the position of the functional groups.
Terephthalic Acid (1,4-Benzenedicarboxylic Acid): Features carboxylic acid groups at the 1 and 4 positions, used extensively in the production of polyethylene terephthalate (PET).
Uniqueness: 3,3’-Methylenedi(benzene-1,2-dicarboxylic acid) is unique due to its methylene bridge, which imparts distinct chemical properties and reactivity compared to its isomeric counterparts. This structural feature allows for diverse applications in catalysis, polymer science, and bioconjugation, making it a versatile compound in both research and industry.
Properties
CAS No. |
138487-94-2 |
|---|---|
Molecular Formula |
C17H12O8 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
3-[(2,3-dicarboxyphenyl)methyl]phthalic acid |
InChI |
InChI=1S/C17H12O8/c18-14(19)10-5-1-3-8(12(10)16(22)23)7-9-4-2-6-11(15(20)21)13(9)17(24)25/h1-6H,7H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25) |
InChI Key |
TYKLCAKICHXQNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)C(=O)O)CC2=C(C(=CC=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



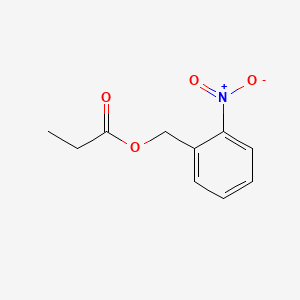
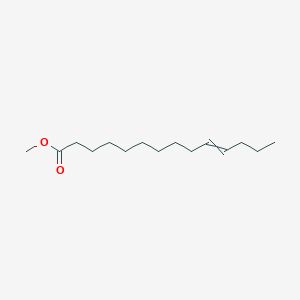
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
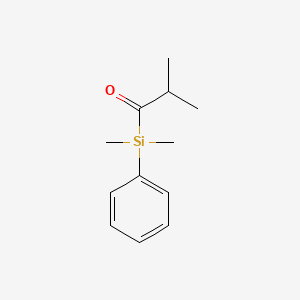
![[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene](/img/structure/B14273975.png)

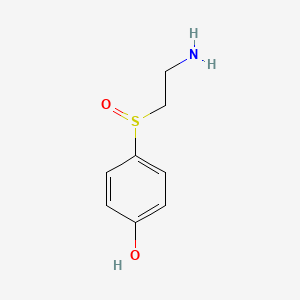



![4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B14274002.png)
